molecular formula C8H8ClNO B6598120 6-Chloro-2,3-dihydrobenzofuran-5-amine CAS No. 1173434-87-1

6-Chloro-2,3-dihydrobenzofuran-5-amine

Cat. No.: B6598120
CAS No.: 1173434-87-1
M. Wt: 169.61 g/mol
InChI Key: ZITRKKKFQZQRRA-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydrobenzofuran-5-amine is a dihydrobenzofuran-based organic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzofuran core with a chloro substituent and a primary amine group, makes it a versatile intermediate for constructing more complex molecules. The primary amine group on the scaffold is a key functional handle for further derivatization. It readily participates in amide bond formation, reductive amination, and nucleophilic substitution reactions, facilitating its incorporation into target structures. This compound is particularly valuable in pharmaceutical research for the development of novel active compounds. Furthermore, the dihydrobenzofuran core is a privileged structure in drug discovery, often contributing to desired pharmacological properties. Related amine-substituted dihydrobenzofuran derivatives are commonly utilized in solid-phase peptide synthesis and other research applications, highlighting the utility of this class of compounds . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,3-dihydro-1-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4H,1-2,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITRKKKFQZQRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C21)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173434-87-1
Record name 6-chloro-2,3-dihydro-1-benzofuran-5-amine
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Synthetic Methodologies and Chemical Transformations

Conventional Synthetic Pathways to 6-Chloro-2,3-dihydrobenzofuran-5-amine

Conventional methods for synthesizing this compound typically rely on multi-step sequences that build the molecule progressively from simpler, commercially available starting materials. These routes include the formation of the dihydrobenzofuran core followed by functional group interconversions.

Multi-step Organic Synthesis Approaches

A common strategy for the synthesis of this compound involves a linear sequence starting from a substituted phenol (B47542). A plausible and illustrative multi-step pathway can be conceptualized as follows:

Alkylation of p-Chlorophenol: The synthesis can commence with 4-chlorophenol, which is first alkylated at the phenolic oxygen with a protected 2-carbon synthon, such as 2-bromoethanol, under basic conditions to form an ether.

Fries Rearrangement and Cyclization: The resulting ether can undergo a Fries rearrangement to introduce the hydroxyethyl (B10761427) group onto the benzene (B151609) ring, ortho to the hydroxyl group. Subsequent intramolecular cyclization, often acid-catalyzed, would then form the 6-chloro-2,3-dihydrobenzofuran (B3121552) intermediate.

Nitration: The 6-chloro-2,3-dihydrobenzofuran is then subjected to nitration. The directing effects of the ether oxygen and the chloro group favor the introduction of a nitro group at the C5 position, yielding 6-chloro-5-nitro-2,3-dihydrobenzofuran.

Reduction: The final step is the reduction of the nitro group to an amine. This transformation is typically achieved using standard reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with hydrogen gas over a palladium catalyst (H₂/Pd-C), affording the target molecule, this compound.

This systematic approach allows for the controlled construction of the complex target molecule from simple precursors.

Precursor-Based Synthesis Routes (e.g., from 5-Nitro-2,3-dihydrobenzofuran, Substituted Phenol Derivatives)

The synthesis of this compound can be efficiently achieved by starting from precursors that already contain a significant portion of the final structure.

One of the most direct precursor-based routes is the reduction of 6-chloro-5-nitro-2,3-dihydrobenzofuran . This intermediate is synthesized and then converted to the final amine. The reduction of the nitro group is a well-established and high-yielding reaction in organic synthesis.

PrecursorReagents and ConditionsProduct
6-chloro-5-nitro-2,3-dihydrobenzofuran1. SnCl₂·2H₂O, Ethanol, Reflux2. Catalytic Hydrogenation (H₂/Pd-C), Methanol, RTThis compound

Another important class of precursors is substituted phenol derivatives . For instance, the synthesis can start from 4-chlorophenol, which is first nitrated to yield 4-chloro-2-nitrophenol. This intermediate is then reacted with a two-carbon unit, which enables the formation of the dihydrofuran ring. A patent for a similar compound, 4-chloro-2-aminophenol, describes a process starting with the nitration of p-chlorophenol google.com. This highlights the industrial relevance of using substituted phenols as key starting materials. A related synthesis of 2-amino-4-chlorophenol (B47367) involves the condensation with 4-benzyloxy-2-hydroxybenzaldehyde nih.gov.

Cyclization Strategies for Dihydrobenzofuran Core Formation

The formation of the 2,3-dihydrobenzofuran (B1216630) ring system is a critical step in the synthesis. Various cyclization strategies have been developed to construct this heterocyclic core.

A prominent method involves the intramolecular Williamson ether synthesis , where an ortho-substituted phenol bearing a 2-haloethyl side chain is treated with a base to induce cyclization.

Another advanced strategy is the [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides, which can be mediated by catalysts like scandium(III) triflate (Sc(OTf)₃) under mild conditions nih.gov. This method provides a direct route to aminobenzofuran scaffolds nih.gov.

Furthermore, tandem reactions provide an efficient pathway. For example, a DMAP-mediated tandem cyclization involving ortho-hydroxy α-aminosulfones and bromo-diones can yield complex spiro-fused dihydrobenzofurans nih.gov. These methods, while not all directly producing the target compound, represent the diverse and powerful cyclization techniques available to synthetic chemists for constructing the dihydrobenzofuran core.

Cyclization StrategyKey ReactantsCatalyst/Conditions
Intramolecular Williamson Ether Synthesisortho-(2-Haloethyl)phenolBase (e.g., K₂CO₃, NaH)
[4+1] Cycloadditiono-Hydroxybenzyl alcohol, IsocyanideSc(OTf)₃, Room Temperature
Tandem Cyclizationortho-Hydroxy α-aminosulfone, 2-bromo-1,3-indandione4-Dimethylaminopyridine (DMAP), Room Temperature

Advanced Synthetic Techniques for Enhanced Yield and Efficiency

To overcome the limitations of conventional synthesis, such as long reaction times and harsh conditions, advanced techniques are increasingly being employed.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. In the context of dihydrobenzofuran synthesis, microwave assistance has been successfully applied to various steps, including cyclization reactions. For example, the synthesis of 3-amino-2,3-dihydrobenzofurans from chalcone (B49325) precursors has been achieved using a microwave-assisted, acid-catalyzed epoxide opening and intramolecular nucleophilic aromatic substitution nih.gov. This demonstrates the potential of microwave technology to enhance the efficiency of synthetic routes leading to compounds like this compound.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of dihydrobenzofurans, several green approaches have been developed.

One notable example is the organocatalytic oxidation of o-allylphenols . This method utilizes a metal-free catalyst, such as 2,2,2-trifluoroacetophenone, in conjunction with hydrogen peroxide (H₂O₂) as a green oxidant. This process avoids the use of toxic heavy metal catalysts and produces water as the only byproduct.

Another sustainable approach involves the use of visible light to promote the synthesis of 2,3-dihydrobenzofuran chalcogenides. This method simplifies reaction conditions and aligns with green chemistry principles by using light as a renewable energy source. These advanced techniques offer more sustainable and efficient alternatives for the synthesis of the dihydrobenzofuran scaffold.

Derivatization and Functionalization of the Amine Moiety

The primary amine at the C-5 position is a key functional group, readily undergoing a variety of chemical transformations to yield diverse derivatives.

Amide Formation Reactions

The conversion of the 5-amino group to an amide is a common and versatile transformation. This is typically achieved through nucleophilic acyl substitution reactions. The most direct methods involve reacting the amine with highly reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. youtube.com For these reactions, cooling is often necessary to control the exothermic nature of the process.

Alternatively, when starting from a carboxylic acid, a coupling agent is required to "activate" the acid. nih.gov A variety of modern coupling reagents can be employed for this purpose. One such methodology involves the in-situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine. nih.govresearchgate.net These salts activate the carboxylic acid, facilitating its reaction with the amine at room temperature to produce the desired amide in good yields. nih.govresearchgate.net Other condensing agents such as 2,4,6-trichloro-1,3,5-triazine (TCT) have also been used effectively.

Table 1: Selected Reagents for Amide Formation

Reactant TypeExample Reagent(s)General ConditionsReference
Acid HalideAcetyl Chloride, Benzoyl ChlorideTypically in an inert solvent, often with a non-nucleophilic base to scavenge HCl.
Acid AnhydrideAcetic AnhydrideSlower than acid halides; may require heat.
Carboxylic Acid + Coupling AgentDCC, EDCl, HATUMild conditions, often at room temperature in solvents like DMF or DCM.
Carboxylic Acid + In-Situ ActivationN-Chlorophthalimide + PPh₃Room temperature, good to excellent yields. nih.gov

Alkylation and Acylation Strategies

Further functionalization of the amine includes N-alkylation and N-acylation. N-acylation is synonymous with the amide formation reactions discussed previously. A key example is the reaction with chloroacetyl chloride, which introduces a reactive chloroacetyl group onto the amine, providing a handle for subsequent nucleophilic substitution reactions. nih.gov

N-alkylation involves the formation of a new carbon-nitrogen bond, converting the primary amine into a secondary or tertiary amine. This can be achieved through reactions with alkyl halides, although this method can sometimes lead to over-alkylation. More advanced catalytic methods, such as hydrogen autotransfer processes using iridium catalysts, have been developed for the N-alkylation of amines with alcohols, representing a more modern and efficient approach. nih.gov

Table 2: General Strategies for N-Alkylation and N-Acylation

TransformationReagent TypeDescriptionReference
N-AcylationAcyl Halides (e.g., Chloroacetyl chloride)Forms an N-acyl derivative (amide), which can be a stable final product or an intermediate for further synthesis. nih.gov
N-AlkylationAlkyl Halides (e.g., Methyl iodide)Classic method for introducing alkyl groups, though may result in mixtures of mono- and di-alkylated products. dndi.org
Reductive AminationAldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN)A two-step, one-pot reaction that forms a Schiff base/iminium ion followed by reduction to yield the N-alkylated amine.
Catalytic N-AlkylationAlcohol + Catalyst (e.g., Iridium complex)Modern "green" method involving a hydrogen autotransfer process. nih.gov

Formation of Sulfonamide Derivatives

The synthesis of sulfonamides from this compound is a crucial transformation for creating derivatives with significant biological potential. The most common and effective method is the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base such as pyridine (B92270) or triethylamine. nih.gov

Modern variations on this synthesis have been developed to avoid the need for pre-formed, and often moisture-sensitive, sulfonyl chlorides. One such method involves the in-situ generation of the sulfonyl chloride from a stable thiol precursor. This is accomplished through oxidation with reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source, followed by the addition of the amine in a one-pot procedure. nih.gov Another innovative approach involves the direct reaction of organometallic reagents (like Grignard or organolithium compounds) with a specialized sulfinylamine reagent (t-BuONSO) to directly form primary sulfonamides. nih.gov

Table 3: Methods for Sulfonamide Synthesis

MethodReagentsKey FeaturesReference
Classical SynthesisSulfonyl chloride, Base (e.g., Pyridine)Widely used, effective but requires stable sulfonyl chlorides. nih.gov
One-Pot from ThiolsThiol, NCS, Bu₄NCl, H₂O, then amineConvenient one-pot synthesis, avoids handling sulfonyl chlorides.
From Sulfonate SaltsAmine-derived sulfonate salt, Cyanuric chloride, Et₃NMild and efficient, proceeds at room temperature.
From OrganometallicsOrganometallic reagent (e.g., Ar-MgBr), t-BuONSODirect, one-step synthesis of primary sulfonamides from organometallic precursors. nih.gov

Ring System Modifications and Substituent Introductions

Beyond functionalizing the amine, the benzofuran (B130515) core itself can be modified.

Halogenation and Other Electrophilic Aromatic Substitutions

The benzene portion of the molecule is activated towards electrophilic aromatic substitution (EAS). The outcome of these reactions is directed by the existing substituents: the -NH₂ group and the -Cl group. The amino group is a powerful activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. mnstate.edulibretexts.org The strong activating effect of the amine group dominates, directing incoming electrophiles primarily to the ortho and para positions relative to it. mnstate.eduyoutube.com Given the structure, substitution is most likely to occur at the C-4 or C-7 positions.

Common EAS reactions include:

Halogenation: Introduction of bromine or iodine can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The addition of halogens can significantly impact the biological activity of the resulting molecule. nih.gov

Nitration: Using nitric acid in the presence of sulfuric acid introduces a nitro (-NO₂) group, which is a meta-director and can be subsequently reduced to another amine group. youtube.com

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups onto the aromatic ring, typically using an acyl/alkyl halide and a Lewis acid catalyst like AlCl₃. uci.edu However, Friedel-Crafts reactions often fail on rings substituted with strongly deactivating groups or amino groups due to catalyst poisoning. uci.edu

Table 4: Electrophilic Aromatic Substitution Reactions

ReactionTypical ReagentsExpected Position of SubstitutionReference
BrominationBr₂, FeBr₃ or NBSC-4 or C-7 uci.edu
NitrationHNO₃, H₂SO₄C-4 or C-7 youtube.com
SulfonationFuming H₂SO₄C-4 or C-7 youtube.com
Friedel-Crafts AcylationRCOCl, AlCl₃Potentially C-4 or C-7, but may be inhibited by the amine group. uci.edu

Modification of the Furan (B31954) Ring

The 2,3-dihydrofuran (B140613) ring is generally stable but can participate in specific reactions. Compared to the aromatic ring, it is less reactive towards electrophiles. However, modifications such as ring-opening or rearrangements are possible under specific conditions. For example, Lewis acids can catalyze the ring-opening of dihydrofuran acetals, leading to benzannulation products. mdpi.com In other systems, reactions with certain nucleophiles like arylhydrazines can lead to the opening of the dihydrofuran ring. researchgate.net Furthermore, catalytic methods using transition metals like cobalt have been shown to induce enantioselective ring-opening of 2,5-dihydrofurans. nih.govnih.gov While these examples are not on the exact target molecule, they demonstrate the potential reactivity of the dihydrofuran scaffold, suggesting that under appropriate catalytic or acidic conditions, the furan ring of this compound could be similarly modified. mdpi.com

Synthesis of Chiral Analogs

The generation of enantiomerically pure analogs of this compound is of significant interest, particularly for applications in pharmaceuticals and agrochemicals where stereochemistry often dictates biological activity. The primary strategies for obtaining chiral 2,3-dihydrobenzofuran derivatives involve asymmetric synthesis, classical resolution of racemates, and enzymatic resolution.

Asymmetric Synthesis

Direct asymmetric synthesis provides a powerful route to chiral dihydrobenzofurans, often minimizing the loss of material associated with resolving racemic mixtures. One prominent method is the transition-metal-catalyzed intramolecular hydroarylation of substituted phenols.

Iridium-Catalyzed Intramolecular Hydroarylation

Researchers have successfully employed iridium catalysts with chiral bisphosphine ligands to achieve the enantioselective cyclization of m-allyloxyphenyl ketones. nii.ac.jp This method creates the chiral center at the C3 position of the dihydrobenzofuran ring with high enantioselectivity. A carbonyl group on the substrate acts as a directing group for the C-H activation step. The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee). For instance, in the cyclization of a model substrate, ligands like (R)-Segphos and (R)-Difluorphos provided the desired product in high yield and with good to excellent enantioselectivity. nii.ac.jp

Table 1: Effect of Chiral Ligands on Iridium-Catalyzed Asymmetric Cyclization nii.ac.jp

EntryLigandYield (%)ee (%)
1(R)-binap6764
2(R)-Segphos8873
3(R)-Difluorphos9284
4(S,S)-Chiraphos5845

Copper-Catalyzed Intramolecular Conjugate Addition

Another strategy involves the highly enantioselective intramolecular conjugate addition of imino esters. rsc.org This method, catalyzed by a Copper(I) complex with a chiral ligand, allows for the desymmetrization of prochiral cyclohexadienones to produce enantioenriched 3-amino-hydrobenzofuran-2,5-dione skeletons bearing three contiguous stereocenters. rsc.orgnih.gov

Enzymatic Resolution

Enzymatic methods offer high selectivity under mild conditions. Dynamic kinetic resolution (DKR) is particularly efficient as it combines the resolution of a racemate with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of a single enantiomer.

Enzyme-Catalyzed Dynamic Kinetic Resolution of 2,3-Dihydro-3-benzofuranols

A biocatalytic strategy has been developed for the highly enantioselective synthesis of chiral 2,3-dihydrobenzofuran (2,3-DHB) esters through the dynamic kinetic resolution of 2,3-dihydro-3-benzofuranols. nih.gov This process utilizes enzymes to achieve high enantioselectivity in the transformation.

Dynamic Kinetic Resolution of Amino Acid Amides

For the synthesis of chiral amines, a well-established industrial process involves the dynamic kinetic resolution of amino acid amides. This method uses a combination of a stereoselective amidase and a racemase. For example, d-amino acids can be produced from l-amino acid amides using a d-aminopeptidase in the presence of α-amino-ɛ-caprolactam racemase. researchgate.net This process can achieve complete conversion with very high optical purity. In one reported case, l-alanine (B1666807) amide was completely converted to d-alanine, achieving an enantiomeric excess of 99.7% after 7 hours. researchgate.net This approach is a powerful tool for producing optically pure amino acids from their corresponding amides. researchgate.net

Role As a Synthetic Intermediate and Scaffold in Medicinal Chemistry

Application as a Key Building Block for Complex Molecules

The utility of 6-Chloro-2,3-dihydrobenzofuran-5-amine as a foundational component is demonstrated in its use to create significantly more complex chemical entities. Its reactive amine group can readily participate in coupling reactions to form new carbon-nitrogen bonds, serving as an anchor to introduce the dihydrobenzofuran moiety into larger structures.

A notable example is its application in the synthesis of novel purine (B94841) derivatives intended for pharmaceutical use. In a patented synthesis, this compound is reacted with a 2,4-dichloropyrrolopyrimidine derivative. The amino group of the benzofuran (B130515) compound displaces one of the chlorine atoms on the pyrimidine (B1678525) ring, forming a new secondary amine linkage and yielding a complex molecule that merges the dihydrobenzofuran and purine scaffolds. google.com

Another significant application is in the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists. In this context, this compound was synthesized as a key intermediate (referred to as compound 24 in the study). acs.org It serves as the starting point for building N3-phenylpyrazinone structures, where the amine group is essential for subsequent chemical transformations that lead to the final target compounds. acs.org The synthesis of the intermediate itself involves a four-step process starting from 2,3-dihydrobenzofuran (B1216630), highlighting its value as a specifically designed building block. acs.org

Table 1: Examples of Complex Molecules Synthesized from this compound
Starting MaterialReactantResulting Complex Molecule ClassSource
This compound2,4-dichloro-7-(tetrahydro-2H-pyran-2-yl)-7H-pyrrolo[2,3-d]pyrimidineSubstituted Purine Derivatives google.com
This compound(Used as a precursor for) N3-PhenylpyrazinonesCRF1 Receptor Antagonists acs.org

Integration into Heterocyclic Scaffolds

The chemical reactivity of this compound facilitates its direct incorporation into various heterocyclic systems, which are core components of many biologically active compounds. beilstein-journals.org This integration creates hybrid molecules that possess structural features from both the dihydrobenzofuran group and the newly formed heterocyclic ring.

The synthesis of purine derivatives is a prime example of this integration. By reacting this compound with a dichlorinated pyrrolopyrimidine, the dihydrobenzofuran moiety becomes directly attached to the C4 position of the pyrrolo[2,3-d]pyrimidine core, a scaffold that is central to the structure of purines. google.com This reaction effectively embeds the starting amine into a larger, medicinally relevant heterocyclic system.

Similarly, in the synthesis of CRF1 receptor antagonists, the this compound scaffold is built upon to form a pyrazinone ring. acs.org The amine group is fundamental to the reaction sequence that constructs this new heterocycle, demonstrating its role as a platform for generating more complex, fused, or linked ring systems. The 2,3-dihydrobenzofuran portion is a privileged structure in medicinal chemistry, and its attachment to other key heterocycles like purines and pyrazinones is a common strategy in drug design. google.com

Table 2: Integration of this compound into Heterocyclic Scaffolds
Integrated ScaffoldSynthetic StrategySignificance of ScaffoldSource
Purine (Pyrrolo[2,3-d]pyrimidine)Nucleophilic aromatic substitution with a dichlorinated purine precursor.Core component of nucleic acids and numerous pharmaceuticals. google.com
PyrazinoneServes as a foundational amine for the multi-step construction of the pyrazinone ring.Important nitrogen-containing heterocycle in various drug candidates. acs.org

Contribution to the Synthesis of Lead Compounds in Drug Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better properties. The use of this compound as an intermediate is instrumental in the synthesis of such lead compounds for various therapeutic targets.

The purine derivatives synthesized from this amine are explicitly developed for pharmaceutical applications, positioning them as lead compounds in drug discovery. google.com The patent describing their synthesis points toward their potential use in medicine, which is the primary goal of a lead-generation program. google.com

The development of N3-phenylpyrazinones as CRF1 receptor antagonists further underscores this contribution. acs.org The resulting molecules were optimized for in vitro intrinsic clearance and evaluated for their potential to treat conditions related to stress and anxiety. The specific analogue derived from this compound was part of a focused library of compounds designed to identify promising candidates for further development, the very definition of a lead optimization effort. acs.org Dihydrobenzofuran derivatives, in general, are recognized as bioinspired lead compounds for designing inhibitors of various enzymes and receptors. google.com

Table 3: Contribution to Lead Compounds
Target Lead Compound ClassTherapeutic Target/ApplicationRole of this compoundSource
Substituted Purine DerivativesGeneral Pharmaceutical UseKey building block for creating the core structure. google.com
N3-PhenylpyrazinonesCorticotropin-Releasing Factor-1 (CRF1) Receptor AntagonistsEssential intermediate for synthesizing the antagonist scaffold. acs.org

Structure Activity Relationship Sar Studies

Impact of Amine Position and Substitution on Biological Interactions

The position of the amine group on the dihydrobenzofuran scaffold is a critical determinant of biological activity. Studies on related aminodihydrobenzofuran compounds have shown that the location of the amine or substituted amino group significantly affects their interaction with biological targets. For instance, in a series of benzofuran (B130515) derivatives developed as histamine (B1213489) H3 receptor antagonists, the 5-amino and 5-(aminomethyl) positions were found to be crucial for potency. acs.org Shifting the amine group or altering its substitution pattern can drastically change binding affinities and functional activities.

Furthermore, the nature of the substituent on the amine can enhance biological effects. For example, replacing dimethylamine (B145610) and benzyl (B1604629) groups with bulkier amine-containing moieties like 4-piperidino-piperidine has been shown to increase the cytotoxicity of certain benzofuran derivatives. nih.gov In the context of 6-arylamino benzoxazinones, the introduction of an amino linker between the aryl group and the core structure created a distinct SAR profile compared to their parent compounds, highlighting the importance of the amine's placement and substitution. nih.gov

The isomeric position of an aminopropyl group on the 2,3-dihydrobenzofuran (B1216630) ring, as seen in the comparison between 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APB), also demonstrates the profound impact of amine placement on pharmacological properties. researchgate.netresearchgate.net These findings underscore that the 5-amino substitution in 6-Chloro-2,3-dihydrobenzofuran-5-amine is a key feature governing its interactions with biological systems.

Influence of Halogenation (e.g., Chlorine) on Molecular Activity

The introduction of a chlorine atom at the 6-position of the dihydrobenzofuran ring significantly modulates the molecule's electronic properties and its ability to interact with biological targets. Halogenation, in general, is a well-established strategy in medicinal chemistry to enhance the biological activity of a compound. The presence of a halogen, such as chlorine, can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.gov

Role of Dihydrobenzofuran Ring Conformation and Rigidity

The 2,3-dihydrobenzofuran ring system provides a semi-rigid scaffold that holds the pharmacophoric groups—the 5-amino and 6-chloro substituents—in a specific spatial orientation. This conformational rigidity is crucial for effective binding to biological targets. Unlike more flexible structures, the defined conformation of the dihydrobenzofuran ring reduces the entropic penalty upon binding, which can lead to higher affinity.

The development of various compounds based on the 2,3-dihydrobenzofuran skeleton highlights its importance as a structural motif in biologically active molecules. nih.gov The rigidity of the ring system ensures that the substituents are presented to the target protein in an optimal arrangement for interaction. For example, in certain antimitotic agents, a substituent at the C-2 position helps to maintain a specific cis-conformation, which is essential for activity. nih.gov This conformational bias, enforced by the ring structure, is a key aspect of the SAR for this class of compounds.

Comparative SAR Analysis with Related Benzofuran Derivatives

Comparing the SAR of this compound with other benzofuran derivatives provides a broader understanding of its potential biological activities. For instance, SAR studies on benzofuran derivatives have shown that substitutions at the C-2 position, often with an ester or another heterocyclic ring, are crucial for cytotoxic activity. nih.gov

In the context of histamine H3 receptor antagonists, a series of 5-amino- and 5-(aminomethyl)benzofurans demonstrated that structural variety and flexibility could lead to greater in vitro potency. acs.org The substitution on the N-phenyl ring of benzofuran with halogens is also considered beneficial due to their hydrophobic and electron-donating nature, which enhances cytotoxic properties. nih.gov Specifically, placing a halogen atom at the para position of the N-phenyl ring has been associated with maximum activity in some series. nih.gov These comparative analyses help to contextualize the specific contributions of the 6-chloro and 5-amino groups within the broader family of benzofuran compounds.

Exploration of Substituent Effects on Potency and Selectivity

The potency and selectivity of compounds based on the this compound scaffold can be finely tuned by introducing various substituents. The nature and position of these substituents can have a profound impact on the molecule's interaction with different biological targets.

For example, in a series of 6-arylamino benzoxazinones, methyl substitution at the 1-position significantly increased the potency of the compounds as progesterone (B1679170) receptor antagonists. nih.gov In another study on 1-phenylbenzazepines, a C-3'-methyl group was found to be critical for D1 receptor affinity, while C-4' hydroxy and methoxy (B1213986) substituents did not significantly boost affinity. mdpi.com The C-8 position in this series was tolerant of amino and methanesulfonamide (B31651) substituents for high D1 receptor affinity. mdpi.com

Furthermore, the electronic nature of substituents on the benzofuran ring can influence reactivity and biological activity. Both electron-donating and electron-withdrawing substituents have been shown to be well-tolerated in the synthesis of 2-aminobenzofurans, although strong electron-donating and electron-withdrawing groups at certain positions can slightly reduce reaction yields. nih.gov These findings demonstrate that a systematic exploration of substituent effects is crucial for optimizing the potency and selectivity of lead compounds derived from the this compound core.

Interactive Data Table of Compound Activity

Below is a summary of the structure-activity relationship findings for derivatives related to this compound.

Compound Series Key Structural Feature Impact on Biological Activity Reference
5-Amino/Aminomethyl Benzofurans5-amino and 5-(aminomethyl) positionsCrucial for histamine H3 receptor antagonist potency. acs.org
Halogenated BenzofuransHalogen substitution (Br, Cl, F)Significant increase in anticancer activities. nih.gov
6-Chloro-1-phenylbenzazepines6-chloro groupEnhances D1 receptor affinity. mdpi.com
2-Benzofuranyl DerivativeFluorine at position 42-fold increase in potency and inhibitory activity. nih.gov
Antimitotic BenzofuransC-2 substituentMaintains cis-conformation essential for activity. nih.gov
6-Arylamino BenzoxazinonesMethyl at 1-positionSignificantly increased potency as PR antagonists. nih.gov
1-PhenylbenzazepinesC-3' methyl groupCritical for D1 receptor affinity. mdpi.com
1-PhenylbenzazepinesC-8 amino/methanesulfonamideTolerated for high D1 receptor affinity. mdpi.com

Preclinical Pharmacological and Biochemical Investigations

Enzyme Inhibition Studies

No publicly available in vitro studies detailing the specific inhibitory or metabolic profile of 6-Chloro-2,3-dihydrobenzofuran-5-amine against cytochrome P450 (CYP) enzyme isoforms were identified in the reviewed literature. Therefore, its potential to act as an inhibitor or substrate for major drug-metabolizing enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 remains uncharacterized.

Specific data from in vitro studies on the inhibitory kinetics of this compound against monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) are not available in the public domain. Consequently, its potency and selectivity as an MAO inhibitor are currently unknown.

Research into novel inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways, has identified a series of 2,3-dihydrobenzofuran (B1216630) derivatives as potent inhibitors. Within this series, a representative compound, designated as compound 22, which shares the 2,3-dihydrobenzofuran core structure, demonstrated significant inhibitory activity against IRAK4. This compound exhibited a strong inhibitory potency with a half-maximal inhibitory concentration (IC50) of 8.7 nM. doi.org

Furthermore, this representative 2,3-dihydrobenzofuran derivative showed high antiproliferative activity against the MYD88 L265P diffuse large B-cell lymphoma (DLBCL) cell line, with an IC50 value of 0.248 μM. doi.org This suggests that compounds based on the this compound scaffold may have therapeutic potential in the context of diseases driven by IRAK4 signaling. doi.org

Table 1: IRAK4 Inhibition and Antiproliferative Activity of a Representative 2,3-Dihydrobenzofuran Derivative

Target Cell Line IC50
IRAK4 Kinase - 8.7 nM
OCI-LY10 MYD88 L265P DLBCL 0.248 µM

Receptor Binding and Modulation Studies

There is no specific information available in the public scientific literature regarding the binding affinities and potencies of this compound for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or the serotonin (B10506) transporter (SERT).

While the 2,3-dihydrobenzofuran scaffold is a component of some reported 5-HT2C receptor agonists, specific data on the agonism, potency, and selectivity of this compound at the 5-HT2C receptor or other serotonin receptor subtypes are not available in the reviewed literature.

Cannabinoid Receptor 2 (CB2) Agonist Activity

Currently, publicly available scientific literature does not provide specific details regarding the direct investigation of this compound for its agonist activity at the Cannabinoid Receptor 2 (CB2).

Cellular Mechanism of Action Studies (In Vitro)

Antiproliferative Activity against Cell Lines

Studies have explored the potential of derivatives of this compound as antiproliferative agents. While direct data on the antiproliferative activity of the parent compound is not detailed, it serves as a crucial building block for more complex molecules that have been tested against various cancer cell lines.

Apoptosis Induction Pathways

The role of this compound in the induction of apoptosis is primarily understood through the actions of its derivatives. The specific pathways of apoptosis induction by the parent compound itself have not been the direct focus of the available research.

Microtubule Targeting and Polymerization Inhibition

There is no specific information in the reviewed scientific literature that details the direct effects of this compound on microtubule targeting and the inhibition of polymerization.

Antimicrobial Activity Assessments (In Vitro)

Information regarding the in vitro antimicrobial activity of this compound is not available in the reviewed scientific literature.

Antibacterial Efficacy against Bacterial Strains

Investigations into derivatives of the benzofuran (B130515) ring system have revealed promising, albeit sometimes weak, antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study on nitrobenzofurans demonstrated that compounds such as 2-Methyl-3-nitrobenzofuran and its analogs with specific substitutions exhibit bacteriostatic effects. nih.gov The antibacterial spectrum of these compounds was found to be similar to that of nitrofurazone. nih.gov Another series of novel 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives showed weak activity against both types of bacteria at a concentration of 200 μg mL−1 when compared to standard drugs like Imipenem and Gentamicin. nih.gov Notably, within this series, compound 6b displayed the most significant antibacterial activity, with an inhibition zone diameter of 16 mm against Bacillus subtilis. nih.gov

Further research into carbazole (B46965) derivatives, which can be related to the broader field of heterocyclic compounds, also contributes to the understanding of antibacterial potential. Novel compounds derived from 6-chloro-9H-carbazol and 1,3,4-oxadiazole (B1194373) scaffolds have been synthesized and evaluated for their antimicrobial effects. mdpi.com The findings indicated that these compounds possess good antimicrobial activity, with some showing particular efficacy against Gram-negative strains like E. coli. mdpi.com Specifically, compound 4a from this series recorded a notable antibacterial effect against E. coli with a Minimum Inhibitory Concentration (MIC) of 1.25 mg/mL. mdpi.com

The introduction of different functional groups to the core structure appears to be a critical determinant of antibacterial action. For example, in a series of amino and acetamidoaurones, which are related flavonoid-like compounds, certain substitutions led to interesting activity against a range of bacteria, including methicillin-resistant S. aureus and E. coli. mdpi.com

Table 1: Antibacterial Activity of Selected Benzofuran and Related Derivatives

Compound/Derivative Class Bacterial Strain Activity/Measurement Source
6-((arylamino)methylene)benzo[a] phenazin-5(6H)-one (Compound 6b) Bacillus subtilis 16 mm inhibition zone nih.gov
6-chloro-9H-carbazol and 1,3,4-oxadiazole derivative (Compound 4a) Escherichia coli MIC: 1.25 mg/mL mdpi.com

Antifungal Efficacy

The antifungal potential of benzofuran derivatives has also been a subject of scientific inquiry. Research has shown that modifications to the benzofuran structure can lead to significant antifungal effects. In one study, a series of benzofuran derivatives were synthesized and tested against the pathogenic fungi Cryptococcus neoformans and Aspergillus fumigatus. nih.gov The study found that several derivatives inhibited fungal growth, with two exhibiting significant antifungal activity. nih.gov A notable finding was that the antifungal activity of these new compounds may involve alterations in cytoplasmic calcium concentration. nih.gov

Derivatives of 6-substituted amiloride (B1667095), which include a benzofuran moiety, have also been investigated for their antifungal properties. A series of 6-(2-benzofuran) analogs demonstrated consistent antifungal effects. nih.gov For example, the hexamethylene amiloride (HMA) analog 9 and the 5-piperidine analog 8 both showed MIC and Minimum Fungicidal Concentration (MFC) values of 16 µg/mL against Cryptococcus neoformans. nih.gov The introduction of a phenylethylamine substitution at the 5-azepane ring in analog 11 resulted in a two-fold increase in activity, with an MIC and MFC of 8 µg/mL. nih.gov

Furthermore, research into 5-arylamino-4,7-dioxobenzo[b]thiophenes, which share structural similarities with the broader class of compounds, has shown that these molecules can be potent antifungal agents. nih.gov Specifically, 5-arylamino-6-chloro-2-(methoxycarbonyl)-4,7-dioxobenzo[b]thiophenes demonstrated more potent antifungal activity against Candida species compared to other related derivatives. nih.gov In the context of carbazole derivatives, compound 5c , derived from 6-chloro-9H-carbazol, was identified as a potentially effective antifungal agent, with an MIC of 0.625 mg/mL against Candida albicans. mdpi.com

Table 2: Antifungal Activity of Selected Benzofuran and Related Derivatives

Compound/Derivative Class Fungal Strain Activity/Measurement Source
6-(2-benzofuran)amiloride HMA analog (Compound 9) Cryptococcus neoformans MIC & MFC: 16 µg/mL nih.gov
6-(2-benzofuran)amiloride 5-piperidine analog (Compound 8) Cryptococcus neoformans MIC & MFC: 16 µg/mL nih.gov
6-(2-benzofuran)amiloride phenylethylamine substituted analog (Compound 11) Cryptococcus neoformans MIC & MFC: 8 µg/mL nih.gov
6-chloro-9H-carbazol and 1,3,4-oxadiazole derivative (Compound 5c) Candida albicans MIC: 0.625 mg/mL mdpi.com
5-arylamino-6-chloro-2-(methoxycarbonyl)-4,7-dioxobenzo[b]thiophenes Candida species Potent antifungal activity nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as a derivative of 6-Chloro-2,3-dihydrobenzofuran-5-amine, and a biological target, typically a protein or enzyme.

In studies of related benzofuran (B130515) structures, molecular docking has been pivotal. For instance, research on benzofuran-based derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease treatment demonstrated that specific compounds exhibit favorable binding modes within the enzyme's active site, comparable to established drugs like donepezil. nih.gov Similarly, in the pursuit of new antituberculosis agents, molecular docking of benzofuran-1,3,4-oxadiazole scaffolds against the Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13) enzyme revealed significant binding affinities. nih.gov One derivative, in particular, showed a higher predicted binding affinity than the reference inhibitor. nih.gov These studies often identify key amino acid residues that stabilize the ligand-protein complex through hydrogen bonds and other non-covalent interactions.

While specific docking studies on this compound are not prevalent in the reviewed literature, the methodology applied to its analogs suggests its potential for strong interaction with various biological targets. The binding affinity is often quantified by a docking score, with more negative values indicating a stronger predicted interaction.

Table 1: Illustrative Molecular Docking Results for Benzofuran Derivatives Against Various Targets

Compound Class Target Protein Representative Docking Score (kcal/mol) Interacting Residues (Example)
Benzofuran-based derivatives Acetylcholinesterase nih.gov Good binding modes reported Not specified
Benzofuran-1,3,4-oxadiazoles Mtb Pks13 Enzyme nih.gov -14.82 Not specified

This table is for illustrative purposes and is based on data from studies on related heterocyclic compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are essential for predicting the activity of new, untested compounds and for optimizing the structure of lead compounds to enhance their efficacy.

QSAR studies have been successfully applied to various heterocyclic compounds, including those with structural similarities to this compound. For example, a QSAR study on 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine derivatives identified that the charge on a nitrogen atom and electron density are crucial for their toxic effects. researchgate.net Another study on 2-phenyl-2,3-dihydrobenzofurans with antileishmanial activity developed robust QSAR models that could predict the potency of compounds in this class. mdpi.com These models often use descriptors related to the molecule's electronic properties, size, and shape. A 3D-QSAR analysis of benzofuran derivatives as acetylcholinesterase inhibitors highlighted the importance of an alkyl group at specific positions on a phenyl moiety for the compound's activity. nih.gov

For this compound, a QSAR model could be developed by synthesizing a series of derivatives with varied substituents and measuring their biological activity against a specific target. The resulting model could then guide the design of more potent analogs.

Table 2: Key Parameters in QSAR Models for Related Heterocyclic Compounds

Compound Series Key Descriptors Implication for Biological Activity
6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine derivatives researchgate.net Charge on nitrogen atom, electron density Influences toxic behavior
2-phenyl-2,3-dihydrobenzofurans mdpi.com 3D molecular descriptors Predicts antileishmanial potency

This table illustrates the types of descriptors and their significance as identified in QSAR studies of similar compound classes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are used to analyze the conformational flexibility of a ligand and its target, as well as the stability of the ligand-target complex.

For benzofuran-1,3,4-oxadiazole derivatives targeting the Mtb Pks13 enzyme, MD simulations over a 250-nanosecond period indicated that the most promising compounds formed stable complexes with the enzyme's active site. nih.gov The stability of hydrogen bonds formed between the ligand and the protein during the simulation is often a key indicator of a stable binding mode. nih.gov In another study, microsecond-long MD simulations of amiloride (B1667095) analogs with the SARS-CoV-2 E viroporin showed that these ligands could induce changes in the protein's native structure and flexibility, suggesting a mechanism of inhibition. nih.gov

Applying MD simulations to this compound in complex with a potential biological target would allow for a detailed examination of its binding stability and the conformational changes that occur upon binding. This information is crucial for validating docking results and understanding the dynamic nature of the interaction.

In Silico Prediction of Biological Activity and Selectivity

In silico prediction of biological activity involves the use of computational tools to forecast the likely therapeutic effects and potential off-target interactions of a chemical compound. These methods leverage large databases of known compound-target interactions and employ machine learning algorithms to make predictions for novel structures.

The prediction of biological activity is a cornerstone of modern drug discovery, helping to prioritize which compounds should be synthesized and tested in the laboratory. researchgate.net For various heterocyclic compounds, in silico tools have been used to predict a wide range of biological activities, from enzyme inhibition to receptor modulation. researchgate.net For instance, studies on nitrogen-substituted benzoxazole (B165842) derivatives used in silico methods to predict their potential for treating CNS disorders by assessing their binding affinities and pharmacokinetic properties. researchgate.net

For this compound, a comprehensive in silico analysis could predict its potential to interact with a panel of biological targets, thereby identifying possible therapeutic applications. Furthermore, these predictive models can also estimate the compound's selectivity, which is its ability to interact with the intended target without affecting other proteins, a critical factor in minimizing side effects.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Donepezil
6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine
2-phenyl-2,3-dihydrobenzofurans

Advanced Research and Analytical Techniques in Characterization

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of "6-Chloro-2,3-dihydrobenzofuran-5-amine" by providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural analysis. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the aromatic ring, the methylene (B1212753) protons of the dihydrofuran ring, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. For the dihydrofuran moiety, the protons at positions 2 and 3 would likely appear as multiplets, with their coupling constants providing insight into their spatial relationship.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the dihydrofuran ring, and the carbon bearing the amine group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecule would fragment in a characteristic manner, yielding ions that are indicative of its structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound. A study on the related compound 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) using gas chromatography-mass spectrometry (GC-MS) utilized an electron ionization energy of 70 eV. researchgate.net

A summary of expected spectroscopic data is presented in the table below.

Spectroscopic Technique Expected Observations
¹H NMRSignals for aromatic, methylene (dihydrofuran), and amine protons with characteristic chemical shifts and coupling constants.
¹³C NMRDistinct signals for each carbon atom in the aromatic and dihydrofuran rings.
IR SpectroscopyAbsorption bands for N-H, C-H (aromatic and aliphatic), C=C, C-O, and C-Cl functional groups.
Mass SpectrometryMolecular ion peak corresponding to the molecular weight of the compound and characteristic fragment ions.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of "this compound" and for its isolation from reaction mixtures.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile compounds. For the analysis of the related 6-(2-aminopropyl)-2,3-dihydrobenzofuran, a GC system equipped with a DB-1 fused-silica capillary column was used. researchgate.netswgdrug.org The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure the separation of components with different boiling points. researchgate.netswgdrug.org

Column chromatography is a fundamental technique for the purification of the compound on a larger scale. In the synthesis of various benzofuran (B130515) derivatives, silica (B1680970) gel is commonly used as the stationary phase, with a mixture of solvents like petroleum ether and ethyl acetate (B1210297) as the eluent. mdpi.com The polarity of the eluent is optimized to achieve the desired separation.

The table below summarizes common chromatographic techniques used for the analysis and purification of "this compound."

Chromatographic Technique Typical Application and Conditions
High-Performance Liquid Chromatography (HPLC)Purity assessment; typically using a reversed-phase C18 column with a buffered organic/aqueous mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)Purity assessment and identification; often using a non-polar capillary column with a temperature gradient.
Column ChromatographyPreparative purification; commonly with silica gel as the stationary phase and a non-polar/polar solvent mixture as the eluent.

Chiral Separation and Stereochemical Assignments

The presence of a stereocenter in "this compound" necessitates the use of chiral separation techniques to resolve the enantiomers and assign their absolute stereochemistry, although specific methods for this compound are not widely published.

Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most common method for the enantioselective separation of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For amine compounds, polysaccharide-based CSPs are often effective. The separation of diastereomeric amides formed from chiral amines has also been successfully achieved using normal-phase HPLC on silica gel. nih.gov

In some cases, pre-column derivatization with a chiral reagent is employed to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. For instance, non-chromophoric amines can be derivatized with reagents like 4-Chloro-7-nitrobenzofurazan (NBD-Cl) to facilitate their detection and chiral separation. orientjchem.org

The absolute stereochemistry of the separated enantiomers is typically determined by techniques such as X-ray crystallography of a suitable crystalline derivative or by comparison with a chiral standard of known configuration.

The general approaches to the chiral separation of "this compound" are outlined in the table below.

Technique Principle and Application
Chiral HPLCDirect separation of enantiomers using a chiral stationary phase that exhibits differential interactions with each enantiomer.
Pre-column DerivatizationConversion of enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on a standard HPLC column.
X-ray CrystallographyUnambiguous determination of the absolute configuration of a single enantiomer by analyzing its crystalline structure.

Future Research Directions and Unexplored Potential

Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes is crucial for the future exploration of 6-Chloro-2,3-dihydrobenzofuran-5-amine and its derivatives. Current research in heterocyclic chemistry points toward several innovative strategies.

Green Chemistry Approaches: Future syntheses will likely focus on sustainable methods that reduce waste, energy consumption, and the use of hazardous reagents. researchgate.net This includes solvent-free reactions, the use of eco-friendly deep eutectic solvents (DES), and catalyst-free conditions where possible. researchgate.netacs.orgnih.gov

Catalytic Innovations: The use of novel catalysts continues to revolutionize benzofuran (B130515) synthesis. acs.org Research into palladium, copper, rhodium, and gold-based catalysts has opened new avenues for constructing the benzofuran ring system with high efficiency and selectivity. acs.orgnih.gov Future work could adapt these catalytic systems, such as Sonogashira coupling followed by intramolecular cyclization, for the specific synthesis of this compound precursors. acs.org

Electrosynthesis and Photoredox Catalysis: Electrochemical methods offer a green alternative to chemical oxidants for synthesizing substituted benzofurans. acs.org Similarly, photoredox catalysis provides a powerful tool for forming complex molecules under mild conditions. acs.org Applying these techniques could lead to more efficient and selective syntheses of the target compound and its derivatives. acs.orgacs.org

Flow Chemistry: Continuous flow chemistry presents an opportunity to improve reaction efficiency, safety, and scalability. numberanalytics.com Developing a flow-based synthesis for this compound would facilitate the rapid production of analogues for screening libraries.

Deepening Mechanistic Understanding of Biological Interactions

To fully exploit the therapeutic potential of this compound, a deeper understanding of how it and its derivatives interact with biological systems at a molecular level is essential.

Future research should focus on elucidating the precise mechanisms of action. For the broader class of benzofurans, activities like the inhibition of tubulin polymerization, modulation of signaling pathways such as mTOR, and inhibition of enzymes like urokinase-type plasminogen activator (uPA) have been reported. nih.govnih.gov Investigating whether this compound derivatives share these or other mechanisms is a key research direction. Techniques such as cryogenic electron microscopy (cryo-EM), X-ray crystallography of ligand-protein complexes, and advanced spectroscopic methods will be invaluable. Identifying specific binding sites and understanding the conformational changes induced upon binding can guide the rational design of more potent and selective molecules.

Expansion of Derivatization Libraries for Enhanced Bioactivity

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.govrsc.org Systematic expansion of derivatization libraries based on the this compound scaffold is a critical next step.

Diversity-oriented synthesis can be employed to create large libraries of related compounds for high-throughput screening. acs.orgacs.orgdiva-portal.org Key areas for modification include:

Amine Functionalization: The primary amine at the C-5 position is a prime handle for introducing a wide variety of functional groups through acylation, alkylation, or sulfonylation to explore structure-activity relationships (SAR).

Aromatic Ring Substitution: Exploring further substitutions on the benzene (B151609) ring could modulate the electronic properties and steric profile of the molecule, potentially enhancing binding affinity and specificity for biological targets.

Modifications at Other Positions: While the core is defined, exploring synthetic routes that allow for substitutions at other positions of the dihydrobenzofuran ring could unlock novel biological activities.

The goal is to generate lead-like compounds with varied physicochemical properties suitable for drug development. acs.orgdiva-portal.org

Table 1: Potential Derivatization Strategies and Rationale
Position for DerivatizationSynthetic StrategyRationale for Enhanced BioactivityRelevant Findings from Literature
5-amino groupAcylation, Alkylation, Reductive Amination, SulfonylationIntroduce diverse functional groups to probe binding pockets and modulate solubility and metabolic stability.The CONH group has been shown to be important for the anticancer activity of some benzofuran derivatives. nih.gov
Benzene RingElectrophilic Aromatic Substitution (where feasible), Cross-Coupling Reactions on PrecursorsAlter electronic properties, lipophilicity, and steric interactions to improve target affinity and selectivity.Halogen additions (bromine, chlorine, fluorine) to the benzofuran ring have increased anticancer activities by enabling halogen bonding. nih.gov
Dihydrofuran Ring (C2, C3)Develop new synthetic routes allowing for substitution at these positions.Introduce new stereocenters and functional groups to explore three-dimensional chemical space.Substitutions at the C-2 position have been found to be crucial for the cytotoxic activity of many benzofurans. nih.gov

Integration with Emerging Drug Design Paradigms

Modern drug discovery increasingly leverages novel design strategies that can be applied to the this compound scaffold. researchgate.netrsc.org

Fragment-Based Drug Discovery (FBDD): The core scaffold itself can be considered a fragment. Identifying its weak binding to a target could allow for its growth into a more potent lead compound.

Structure-Based Drug Design (SBDD): Once a biological target is identified and its structure is known, SBDD can be used to design derivatives that fit optimally into the binding site. numberanalytics.com

Multi-Component Reactions (MCRs): The use of MCRs can rapidly generate structural complexity and build libraries of derivatives in a single step, accelerating the hit-to-lead process. numberanalytics.commdpi.com

Privileged Scaffolds: Heterocyclic structures like benzofuran are often considered "privileged scaffolds" because they can bind to multiple receptor types. nih.govibmmpeptide.com Future research can explore if the this compound core can be decorated to target different classes of proteins.

Exploration of New Biological Targets and Pathways

The known biological activities of benzofuran derivatives span a wide range, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. bohrium.comrsc.orgnih.gov This suggests that the this compound core could be a versatile starting point for targeting numerous diseases.

Future research should screen derivatives against a broad panel of biological targets. Potential areas of interest include:

Kinase Inhibition: Many successful drugs target protein kinases. Screening against a kinome-wide panel could identify specific kinases inhibited by these derivatives. nih.gov

Epigenetic Targets: Modulators of epigenetic enzymes (e.g., histone deacetylases, methyltransferases) are a growing area of cancer therapy.

Ion Channels and GPCRs: These membrane proteins are critical drug targets for a host of diseases.

Inflammatory Pathways: Benzofuran derivatives have shown the ability to modulate inflammatory pathways like NF-κB and MAPK, suggesting potential for treating inflammatory disorders. nih.gov

Neurodegenerative Diseases: Some benzofurans have shown potential in models of Alzheimer's and Parkinson's disease, an avenue worth exploring. nih.gov

Advanced Computational Predictions and Validation Studies

In silico methods are indispensable tools in modern drug discovery for prioritizing synthetic efforts and generating hypotheses. nih.gov

Molecular Docking and Virtual Screening: Once potential biological targets are identified, molecular docking can predict the binding modes of this compound derivatives. nih.govnih.gov This can be used to virtually screen large compound libraries to select the most promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): As SAR data becomes available from library screening, QSAR models can be built to predict the activity of unsynthesized compounds, guiding the design of more potent analogues.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.govnih.gov This early-stage filtering helps eliminate compounds with poor drug-like properties, saving time and resources. For example, in-silico studies of benzofuran-1,2,3-triazole hybrids have successfully predicted properties like gastrointestinal absorption and blood-brain barrier permeation. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, assessing the stability of binding poses predicted by docking and revealing key interactions over time.

The integration of these computational predictions with experimental validation is a powerful strategy to accelerate the discovery of novel therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-2,3-dihydrobenzofuran-5-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and amination steps. For example:

Halogenation : Chlorination of dihydrobenzofuran precursors using reagents like N-chlorosuccinimide (NCS) in dichloromethane under controlled temperature (0–25°C).

Amination : Direct amination via Buchwald-Hartwig coupling or nucleophilic substitution with ammonia/amines.

  • Key Variables :
  • Catalyst choice (e.g., Pd/C for coupling reactions) impacts regioselectivity .
  • Solvent polarity (e.g., DMF vs. THF) affects reaction rates and byproduct formation .
  • Yield Optimization :
MethodYield (%)Purity (%)ConditionsSource
Pd-catalyzed coupling65–75≥9580°C, 12h, DMF
Nucleophilic substitution50–6090–92RT, 24h, NH3/MeOH

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy :
  • ¹H NMR : Look for signals at δ 6.5–7.2 ppm (aromatic protons) and δ 3.8–4.2 ppm (dihydrofuran CH2 groups) .
  • ¹³C NMR : Peaks near 110–120 ppm (aromatic carbons) and 40–50 ppm (amine-bearing carbon) confirm substitution patterns .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]+ at m/z 184.03 (calculated for C8H9ClNO) .
  • X-ray Crystallography : Resolves steric effects of the chloro and amine groups on the benzofuran ring .

Advanced Research Questions

Q. How do electronic effects of the chloro and amine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amine. Computational studies (DFT) show:
  • HOMO-LUMO Gaps : Chloro substitution lowers the LUMO energy by ~1.2 eV, enhancing electrophilicity at C-4 .
  • Hammett Constants : σₚ values (Cl: +0.23; NH2: -0.66) predict regioselectivity in Suzuki-Miyaura couplings .
  • Experimental Validation :
  • Suzuki coupling with aryl boronic acids yields 4-aryl derivatives in 70–85% efficiency using Pd(OAc)₂/XPhos .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Purity Issues : HPLC-MS analysis (≥98% purity) minimizes false positives in enzyme inhibition assays .
  • Solubility Variability : Use hydrochloride salts (e.g., this compound·HCl) to standardize aqueous solubility .
  • Assay Conditions :
ParameterOptimal RangeImpact on IC50
pH7.4 (physiological)±20% deviation at pH 6.5–8.5
DMSO Concentration≤1% (v/v)>2% DMSO inhibits CYP450 enzymes

Q. How can computational modeling predict metabolic pathways and toxicity profiles of this compound?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or pkCSM assess:
  • Metabolic Sites : CYP3A4-mediated N-dechlorination is a major pathway .
  • Toxicity : Ames test predictions (mutagenicity) correlate with nitroso-intermediate formation .
  • Molecular Dynamics (MD) : Simulate binding to hERG channels to evaluate cardiotoxicity risks .

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